UK-396082

Catalog No.
S546290
CAS No.
400044-47-5
M.F
C12H21N3O2
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK-396082

CAS Number

400044-47-5

Product Name

UK-396082

IUPAC Name

(2S)-5-amino-2-[(1-propylimidazol-4-yl)methyl]pentanoic acid

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C12H21N3O2/c1-2-6-15-8-11(14-9-15)7-10(12(16)17)4-3-5-13/h8-10H,2-7,13H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

OTDGPKRCQXSTPV-JTQLQIEISA-N

SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5-amino-2-((1-n-propyl-1H-imidazol-4-yl)methyl)pentanoic acid, 5-amino-PIMPA, UK 396,082, UK 396082, UK-396,082, UK-396082, UK396,082, UK396082

Canonical SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

Isomeric SMILES

CCCN1C=C(N=C1)C[C@H](CCCN)C(=O)O

Description

The exact mass of the compound (2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]pentanoic Acid is 239.1634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UK-396082 is a synthetic compound recognized primarily for its role as a potent inhibitor of the activated thrombin-activatable fibrinolysis inhibitor (TAFI). This compound has a high affinity for its target, with an inhibition constant (Ki) of approximately 10 nanomolar, indicating its effectiveness in modulating fibrinolytic processes in the body . UK-396082 has been studied for its potential therapeutic applications in managing thrombotic disorders by enhancing plasmin activity, which plays a crucial role in breaking down fibrin clots .

UK-396082 exhibits significant biological activity as an antithrombotic agent. It operates by inhibiting TAFI, which is activated by thrombin. By doing so, it increases the activity of plasmin, thereby promoting the breakdown of fibrin clots and potentially reducing the risk of thrombosis . Animal studies have demonstrated its efficacy in rabbit models, showcasing its potential for clinical applications in treating conditions related to excessive clot formation .

The synthesis of UK-396082 involves several steps that typically include the formation of key intermediates followed by selective reactions to build the final structure. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:

  • Formation of Intermediates: Using starting materials that undergo nucleophilic substitutions or coupling reactions.
  • Functional Group Modifications: Introducing or modifying functional groups to enhance biological activity.
  • Purification: Employing techniques such as chromatography to isolate the desired compound from byproducts.

For detailed synthetic pathways, consult specific organic chemistry resources or databases .

UK-396082 is primarily investigated for its applications in:

  • Antithrombotic Therapy: As a TAFI inhibitor, it holds promise for treating thrombotic diseases.
  • Research: Used in studies exploring fibrinolysis and related biochemical pathways.

Its unique mechanism of action distinguishes it from other antithrombotic agents, making it a subject of interest in pharmacological research.

Interaction studies involving UK-396082 focus on its binding affinity to TAFI and thrombin. These studies help elucidate the compound's mechanism of action and inform modifications that could improve efficacy or reduce side effects. The exploration of oxygenated analogues has provided insights into how structural changes can influence pharmacokinetics and selectivity .

Several compounds share structural or functional similarities with UK-396082. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionKi (nM)Unique Features
UK-396082TAFI Inhibition10Potent antithrombotic with specific action
EcarinThrombin activatorVariesDerived from snake venom; activates TAFI
DabigatranDirect thrombin inhibitor50Oral anticoagulant; different target
RivaroxabanFactor Xa inhibitor1Oral anticoagulant; broader spectrum

UK-396082's specificity for TAFI sets it apart from broader-spectrum anticoagulants like dabigatran and rivaroxaban, which target multiple points in the coagulation cascade.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.16337692 g/mol

Monoisotopic Mass

239.16337692 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2Q5861SUIG

Other CAS

400044-47-5

Wikipedia

Uk-396,082

Dates

Modify: 2023-07-15
1: Atkinson JM, Pullen N, Da Silva-Lodge M, Williams L, Johnson TS. Inhibition of Thrombin-Activated Fibrinolysis Inhibitor Increases Survival in Experimental Kidney Fibrosis. J Am Soc Nephrol. 2015 Aug;26(8):1925-37. doi: 10.1681/ASN.2014030303. Epub 2014 Nov 19. PubMed PMID: 25411467; PubMed Central PMCID: PMC4520161.
2: Atkinson JM, Pullen N, Johnson TS. An inhibitor of thrombin activated fibrinolysis inhibitor (TAFI) can reduce extracellular matrix accumulation in an in vitro model of glucose induced ECM expansion. Matrix Biol. 2013 Jun 24;32(5):277-87. doi: 10.1016/j.matbio.2013.01.006. Epub 2013 Jan 29. PubMed PMID: 23369837.
3: Owen DR, Bull DJ, Bunnage ME, Glossop MS, Maguire RJ, Strang RS. Oxygenated analogues of UK-396082 as inhibitors of activated thrombin activatable fibrinolysis inhibitor. Bioorg Med Chem Lett. 2010 Jan 1;20(1):92-6. doi:10.1016/j.bmcl.2009.11.029. Epub 2009 Nov 13. PubMed PMID: 19954973.
4: Bunnage ME, Blagg J, Steele J, Owen DR, Allerton C, McElroy AB, Miller D, Ringer T, Butcher K, Beaumont K, Evans K, Gray AJ, Holland SJ, Feeder N, Moore RS, Brown DG. Discovery of potent & selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor for the treatment of thrombosis. J Med Chem. 2007 Nov 29;50(24):6095-103. Epub 2007 Nov 9. PubMed PMID: 17990866.

Explore Compound Types